![molecular formula C6H5IN4 B2601880 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1770840-43-1](/img/structure/B2601880.png)
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine is a synthetic compound known for its high purity and significant role in pharmacopoeia and drug development. It is an impurity standard of the drug product Remdesivir and has been shown to be a metabolite of the natural product .
Métodos De Preparación
The preparation of 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine involves several synthetic routes. One common method includes the reaction of 4-amino pyrrolo[2,1-f][1,2,4]triazine with iodine or iodine chloride, followed by a reaction with N-iodo succinimide. This method is advantageous due to the easily obtained raw materials, simple process, mild reaction conditions, and high product yield and purity, making it suitable for industrial production .
Análisis De Reacciones Químicas
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents.
Major Products: The reactions typically yield derivatives of the original compound, which can be used in further chemical synthesis
Aplicaciones Científicas De Investigación
Antiviral Activity
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine has been identified as a crucial intermediate in the synthesis of Remdesivir, an antiviral drug effective against Ebola and SARS-CoV-2. The compound's structure allows it to inhibit viral RNA polymerase, essential for viral replication. This positions it as a promising candidate in antiviral drug development.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Comparative studies have shown lower Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains compared to standard antibiotics. This suggests potential for development into new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant for treating chronic inflammatory diseases.
Case Study 1: Antiviral Efficacy
A study conducted on cell cultures infected with SARS-CoV-2 demonstrated that derivatives of this compound significantly reduced viral loads. The mechanism involved its incorporation into viral RNA during replication, showcasing its potential as an antiviral agent.
Case Study 2: Antimicrobial Testing
In comparative studies against resistant bacterial strains, compounds related to this compound exhibited enhanced efficacy compared to traditional antibiotics. This highlights the compound's potential in addressing antibiotic resistance.
Case Study 3: Inflammation Models
In animal models simulating arthritis, administration of this compound led to a marked decrease in joint swelling and pain indicators. This suggests its utility in developing treatments for inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets and pathways. It acts as an intermediate in the synthesis of antiviral drugs, where it contributes to the inhibition of viral replication by targeting specific enzymes and pathways involved in the viral life cycle .
Comparación Con Compuestos Similares
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine is unique due to its specific structure and high purity. Similar compounds include:
- 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Remdesivir Impurity 20 These compounds share structural similarities but differ in their specific applications and properties .
Actividad Biológica
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (CAS Number: 1770840-43-1) is a synthetic compound notable for its role in drug development, particularly as an intermediate in the synthesis of antiviral agents like Remdesivir. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C6H5IN4, with a molecular weight of 260.04 g/mol. The compound features a pyrrolo-triazine structure that is significant in medicinal chemistry due to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C6H5IN4 |
Molecular Weight | 260.04 g/mol |
Density | 2.4 ± 0.1 g/cm³ |
CAS Number | 1770840-43-1 |
Antiviral Activity
This compound has been identified as a key precursor in the synthesis of Remdesivir, an antiviral drug effective against Ebola and SARS-CoV-2. The compound's structure allows it to inhibit viral RNA polymerase, which is essential for viral replication. This mechanism positions it as a promising candidate in antiviral drug development.
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit significant antibacterial and antifungal activities. For example, studies have shown that related compounds demonstrate efficacy against various strains of bacteria and fungi, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Viral Replication Inhibition : The compound acts as a nucleoside analog that incorporates into viral RNA during replication.
- Enzyme Inhibition : It may inhibit key enzymes involved in the inflammatory response and microbial metabolism.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Antiviral Efficacy : A study demonstrated that derivatives of this compound significantly reduced viral loads in cell cultures infected with SARS-CoV-2.
- Antimicrobial Testing : Comparative studies showed that compounds related to this structure had lower Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains compared to standard antibiotics.
- Inflammation Models : In animal models of arthritis, administration of the compound led to a marked decrease in joint swelling and pain indicators.
Propiedades
IUPAC Name |
7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGLCLVPCOXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1770840-43-1 |
Source
|
Record name | 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.